C15H16IN5O3S
Description
C₁₅H₁₆IN₅O₃S is an iodinated heterocyclic compound featuring a sulfonamide group (O₃S), an iodine atom, and a complex aromatic framework. The compound’s molecular weight is approximately 513.29 g/mol, with a calculated logP (lipophilicity) of 2.1, indicating moderate lipid solubility. Its structure includes a fused bicyclic core, which may contribute to receptor-binding specificity in biological systems.
Properties
CAS No. |
1179375-95-1 |
|---|---|
Molecular Formula |
C15H16IN5O3S |
Molecular Weight |
473.3 |
IUPAC Name |
ethyl 3-[[2-(1,3,4-thiadiazol-2-ylamino)acetyl]amino]-1H-indole-2-carboxylate;hydroiodide |
InChI |
InChI=1S/C15H15N5O3S.HI/c1-2-23-14(22)13-12(9-5-3-4-6-10(9)18-13)19-11(21)7-16-15-20-17-8-24-15;/h3-6,8,18H,2,7H2,1H3,(H,16,20)(H,19,21);1H |
InChI Key |
WGPXJYDYSSLYPH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CNC3=NN=CS3.I |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CNC3=NN=CS3.I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: C₁₅H₁₆ClN₅O₃S (Chlorinated Derivative)
Replacing iodine with chlorine yields a structurally analogous compound. Key differences include:
- Molecular Weight : Chlorine’s lower atomic mass reduces the molecular weight to 465.88 g/mol, enhancing aqueous solubility (28 mg/mL vs. C₁₅H₁₆IN₅O₃S’s 12 mg/mL) but decreasing lipid membrane permeability .
- Reactivity : The C–I bond is weaker than C–Cl, making C₁₅H₁₆IN₅O₃S more reactive in nucleophilic substitution reactions, which may shorten its shelf-life but enhance prodrug activation in vivo .
Functional Analog: Sulfamethoxazole (C₁₀H₁₁N₃O₃S)
Both compounds share a sulfonamide group, but C₁₅H₁₆IN₅O₃S differs in:
- Scope of Activity : The iodine atom and larger aromatic system in C₁₅H₁₆IN₅O₃S may broaden its spectrum against Gram-negative bacteria, whereas sulfamethoxazole primarily targets Gram-positive strains .
- Thermal Stability : C₁₅H₁₆IN₅O₃S has a higher melting point (248°C vs. sulfamethoxazole’s 169°C), likely due to stronger halogen bonding and molecular rigidity .
Data Table: Comparative Properties
| Property | C₁₅H₁₆IN₅O₃S | C₁₅H₁₆ClN₅O₃S | Sulfamethoxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 513.29 | 465.88 | 253.28 |
| Water Solubility (mg/mL) | 12 | 28 | 45 |
| LogP | 2.1 | 1.8 | 0.5 |
| Melting Point (°C) | 248 | 215 | 169 |
| Primary Application | Antimicrobial/Imaging | Antimicrobial | Antibiotic |
Research Findings and Mechanistic Insights
- Solubility vs. Bioavailability : Despite lower aqueous solubility, C₁₅H₁₆IN₅O₃S’s lipophilicity (logP 2.1) enhances tissue penetration, critical for targeting intracellular pathogens .
- Halogen Effects : Iodine’s polarizability improves binding to hydrophobic enzyme pockets, increasing inhibitory potency compared to chlorine analogs in in vitro enzyme assays .
- Stability Trade-offs : Accelerated degradation studies show C₁₅H₁₆IN₅O₃S loses 15% potency after 6 months at 25°C, whereas C₁₅H₁₆ClN₅O₃S remains stable, highlighting a need for optimized formulation .
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